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An In-Depth Technical Guide: Structural Elucidation and Synthetic Strategy for Aromatic

Amines of the Formula C₁₀H₁₄BrN: A Focus on Bromo-tert-butylaniline Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract
Substituted anilines are cornerstone building blocks in modern synthetic chemistry, particularly

within the pharmaceutical and agrochemical sectors. Their versatile reactivity and ability to

impart specific physicochemical properties make them indispensable. This technical guide

provides an in-depth analysis of aromatic amines with the molecular formula C₁₀H₁₄BrN,

focusing on the prominent bromo-tert-butylaniline isomers. We will dissect the principles of

IUPAC nomenclature for these polysubstituted systems, present validated synthetic protocols

with mechanistic insights, and tabulate key characterization data. The document is structured

to serve as a practical reference for researchers engaged in organic synthesis and medicinal

chemistry, emphasizing the causality behind experimental choices and the strategic importance

of these intermediates.

Part 1: Foundational Principles of IUPAC
Nomenclature for Substituted Anilines
The systematic naming of complex aromatic compounds is governed by a hierarchical set of

rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] For

the isomers of C₁₀H₁₄BrN, the parent structure is aniline, the common name for aminobenzene,

which is retained by IUPAC.[3]
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The core principles for naming these derivatives are as follows:

Principal Functional Group: The amine (-NH₂) group is the principal characteristic group,

defining the parent name as "aniline".[3] The carbon atom to which this group is attached is

designated as locant C1.

Numbering the Ring: The benzene ring is numbered starting from C1, proceeding in the

direction that assigns the lowest possible numbers to the other substituents.[4]

Alphabetical Order: Substituents are cited in alphabetical order in the final name, irrespective

of their locant number.[5] For the compounds in question, the substituents are "bromo" and

"tert-butyl".

The following diagram illustrates the logical workflow for assigning a Preferred IUPAC Name

(PIN) to a bromo-tert-butylaniline isomer.

Start with
C₁₀H₁₄BrN Isomer

Identify Parent Structure:
-NH₂ on Benzene Ring

=> Aniline

Assign C1 to the
-NH₂ attachment point

Number ring to give
lowest locants to

-Bromo and -tert-butyl

List substituents
alphabetically:

Bromo, tert-butyl

Assemble Name:
[Bromo Locant]-Bromo-

[tert-butyl Locant]-tert-butylaniline
Final IUPAC Name

Click to download full resolution via product page

Caption: IUPAC Naming Workflow for Bromo-tert-butylaniline Isomers.

Part 2: Isomer-Specific Analysis
The structural diversity of C₁₀H₁₄BrN arises from the positional arrangement of the bromo and

tert-butyl groups on the aniline ring. This section details the nomenclature, synthesis, and

properties of several key isomers.

2-Bromo-4-tert-butylaniline
This isomer is a prominent synthetic intermediate, valued for its specific substitution pattern

which directs further chemical modifications.

Nomenclature Breakdown:

Parent: Aniline (C1 is attached to -NH₂).
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Numbering: The ring is numbered to give the substituents the lowest possible locants: C2

for -Br and C4 for -C(CH₃)₃.

Alphabetical Citation: "Bromo" precedes "tert-butyl".

Final IUPAC Name: 2-bromo-4-tert-butylaniline.[6]

Physicochemical & Spectroscopic Data:

Property Value Source

Molecular Formula C₁₀H₁₄BrN [6]

Molecular Weight 228.13 g/mol [6]

CAS Number 103273-01-4 [6][7]

Appearance Yellow liquid [7]

¹H-NMR (CDCl₃, 300 MHz)

δ 7.43 (t, 1H), 7.14 (m, 1H),

6.72 (d, 1H), 3.96 (br, 2H),

1.30 (s, 9H)

[7]

Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

This synthesis exemplifies a classic electrophilic aromatic substitution, where the activating,

ortho-para directing amine group of the starting material guides the position of the incoming

electrophile.

Causality: The choice of N-bromosuccinimide (NBS) as the brominating agent is critical.[7] NBS

provides a slow, controlled source of electrophilic bromine (Br⁺), minimizing over-bromination

and side reactions that can occur with harsher reagents like liquid Br₂. The reaction is typically

performed at 0°C initially to manage the exothermicity of the reaction with the highly activated

aniline ring.

Step-by-Step Methodology:[7]

Dissolution: Dissolve 4-tert-butylaniline (1.0 eq) in a suitable solvent like dimethylformamide

(DMF) or acetonitrile in a flask protected from light.
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Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reaction

rate and selectivity.

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred

solution, maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-18 hours to ensure the reaction goes to completion.

Workup: Quench the reaction by pouring the mixture into water. Extract the product into an

organic solvent such as dichloromethane.

Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄),

filter, and concentrate under reduced pressure. The crude product is then purified by column

chromatography to yield pure 2-bromo-4-tert-butylaniline.[7]
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Caption: General Workflow for the Synthesis of 2-Bromo-4-tert-butylaniline.

Applications and Significance: 2-Bromo-4-tert-butylaniline serves as a key intermediate in

the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] The introduction of a bromine
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atom is a recognized strategy in drug design, as it can enhance binding affinity through

halogen bonding, modulate metabolic stability, and serve as a handle for further cross-

coupling reactions.[8] The tert-butyl group provides steric bulk, which can be crucial for

tuning a molecule's interaction with biological targets.[9][10]

Other Key Isomers
Several other positional isomers are commercially available and relevant in synthetic research.

Their properties are summarized below.

IUPAC Name CAS Number Key Features & Rationale

4-Bromo-2-tert-butylaniline 850012-44-1

The bulky tert-butyl group at

the ortho position (C2)

sterically hinders the amine,

influencing its nucleophilicity

and basicity.[11]

3-Bromo-4-tert-butylaniline 103275-21-4

Bromination of 4-tert-

butylaniline can also yield this

meta-isomer, though the ortho-

isomer (2.1) is typically the

major product due to electronic

effects.[12]

2-Bromo-6-tert-butylaniline 73621-41-7

The two bulky groups flanking

the amine at C2 and C6

provide significant steric

shielding, making this a useful

building block for ligands or

catalysts where coordination

geometry is critical.[9]

3-Bromo-5-tert-butylaniline 156264-80-1

This meta, meta-substituted

pattern is less common but

offers a unique electronic and

steric profile for structure-

activity relationship (SAR)

studies.[13]
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Part 3: Conclusion and Future Outlook
The bromo-tert-butylaniline scaffold represents a class of highly valuable and versatile

intermediates in chemical synthesis. A precise understanding of IUPAC nomenclature is

fundamental for unambiguous communication and documentation in scientific research. The

isomers, particularly 2-bromo-4-tert-butylaniline, are readily accessible through well-established

electrophilic substitution protocols. The strategic placement of the bromo and tert-butyl

substituents provides chemists with powerful tools to modulate steric and electronic properties,

which is a central tenet of modern drug design and materials science. As synthetic

methodologies advance, the application of these fundamental building blocks is expected to

expand further into novel therapeutic agents and functional materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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